Farnesyl Pyrophosphate-d3 Triammonium Salt
Description
Significance of Deuterated Isoprenoids as Biochemical Probes
Deuterated isoprenoids, such as Farnesyl Pyrophosphate-d3 Triammonium Salt, are invaluable tools in biochemical research. avantiresearch.com The substitution of hydrogen with its heavier isotope, deuterium (B1214612), provides a subtle yet powerful label for tracing the metabolic fate of these molecules. acs.orgnih.gov This isotopic labeling allows researchers to distinguish between endogenous and exogenously supplied molecules, which is crucial for studying metabolic pathways and their regulation. medchemexpress.com
One of the key applications of deuterated compounds is in kinetic isotope effect studies. acs.orgnih.gov By comparing the reaction rates of deuterated and non-deuterated substrates, researchers can gain insights into the transition state structures of enzymatic reactions. acs.orgnih.govacs.org This information is fundamental to understanding how enzymes catalyze biochemical transformations. Furthermore, deuterated compounds serve as excellent internal standards in mass spectrometry-based analyses, enhancing the accuracy and reproducibility of quantification of their non-deuterated counterparts in complex biological samples. medchemexpress.com The use of stable isotope-labeled compounds like Farnesyl Pyrophosphate-d3 allows for precise tracking and quantification of atoms within metabolic pathways. medchemexpress.com
Overview of Farnesyl Pyrophosphate's Central Role in Mevalonate (B85504) Pathway
Farnesyl pyrophosphate (FPP) is a critical intermediate in the mevalonate pathway, a fundamental metabolic route for the biosynthesis of isoprenoids. ontosight.ainih.gov This pathway begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the basic five-carbon building blocks of all isoprenoids. ontosight.ainih.gov
FPP synthase catalyzes the sequential condensation of two molecules of IPP with one molecule of DMAPP to form the 15-carbon molecule, FPP. nih.gov FPP sits (B43327) at a major branch point in the mevalonate pathway, serving as the precursor for a vast array of essential molecules. nih.govresearchgate.net These include sterols (like cholesterol), dolichols (involved in protein glycosylation), carotenoids, and ubiquinones (B1209410) (components of the electron transport chain). wikipedia.orghmdb.ca FPP is also the donor of the farnesyl group in the post-translational modification of proteins, a process known as farnesylation, which is crucial for the proper function and localization of proteins like those in the Ras superfamily. nih.govcymitquimica.com
Key Enzymes and Products in the Mevalonate Pathway related to FPP
| Enzyme | Substrate(s) | Product |
| HMG-CoA reductase | HMG-CoA | Mevalonate |
| Mevalonate kinase | Mevalonate | Mevalonate-5-phosphate |
| Phosphomevalonate kinase | Mevalonate-5-phosphate | Mevalonate-5-pyrophosphate |
| Mevalonate-5-pyrophosphate decarboxylase | Mevalonate-5-pyrophosphate | Isopentenyl pyrophosphate (IPP) |
| Isopentenyl pyrophosphate isomerase | Isopentenyl pyrophosphate (IPP) | Dimethylallyl pyrophosphate (DMAPP) |
| Farnesyl pyrophosphate synthase | Geranyl pyrophosphate, IPP | Farnesyl pyrophosphate (FPP) |
| Squalene (B77637) synthase | Farnesyl pyrophosphate (FPP) | Squalene (precursor to sterols) |
| Geranylgeranyl pyrophosphate synthase | Farnesyl pyrophosphate (FPP), IPP | Geranylgeranyl pyrophosphate (GGPP) |
| Protein farnesyltransferase | Farnesyl pyrophosphate (FPP), Protein | Farnesylated protein |
Specific Academic Utility of this compound for Mechanistic and Metabolic Studies
The deuterated form of FPP, this compound, is particularly useful for detailed mechanistic and metabolic investigations. cymitquimica.com Its labeled farnesyl group can be tracked through various enzymatic reactions and metabolic pathways, providing unambiguous evidence of its incorporation into downstream products.
In mechanistic studies, Farnesyl Pyrophosphate-d3 can be used to probe the catalytic mechanisms of enzymes that utilize FPP as a substrate, such as protein farnesyltransferase and terpene cyclases. nih.govnih.gov By analyzing the distribution of deuterium in the products, researchers can deduce the stereochemistry and intricate details of the enzymatic reaction.
In metabolic studies, this labeled compound allows for precise tracing of the farnesyl moiety in complex cellular environments. medchemexpress.com For instance, it can be used in stable isotope-resolved metabolomics (SIRM) to quantify the flux through different branches of the mevalonate pathway. medchemexpress.comnih.gov This approach enables the investigation of how metabolic pathways are regulated under different physiological or pathological conditions. The ability to distinguish the labeled farnesyl group from the endogenous pool is essential for accurately measuring the rates of biosynthesis and turnover of various isoprenoid-derived molecules. medchemexpress.com
Structure
2D Structure
Properties
Molecular Formula |
C15H28O7P2 |
|---|---|
Molecular Weight |
385.34 g/mol |
IUPAC Name |
[(2E,6E)-7,11-dimethyl-3-(trideuteriomethyl)dodeca-2,6,10-trienyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C15H28O7P2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/b14-9+,15-11+/i4D3 |
InChI Key |
VWFJDQUYCIWHTN-FSQVSJAASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])/C(=C\COP(=O)(O)OP(=O)(O)O)/CC/C=C(\C)/CCC=C(C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C |
Origin of Product |
United States |
Methodological Foundations of Isotopic Tracing with Farnesyl Pyrophosphate D3 Triammonium Salt
Principles of Deuterium (B1214612) Labeling in Metabolic Studies
Deuterium labeling is a cornerstone of modern metabolic research, offering a non-radioactive and sensitive method for elucidating biochemical pathways. The replacement of hydrogen atoms with deuterium in a molecule like farnesyl pyrophosphate creates a "heavy" version that is chemically similar to its endogenous counterpart but distinguishable by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. medchemexpress.com This principle underpins its utility in a range of metabolic investigations.
The use of stable isotope-labeled compounds like Farnesyl Pyrophosphate-d3 Triammonium Salt enables the non-invasive tracking of metabolic pathways in vivo and in vitro. medchemexpress.com Once introduced into a biological system, the deuterated farnesyl pyrophosphate is processed by the cellular machinery, and the deuterium label is incorporated into downstream metabolites. Advanced analytical techniques can then detect and quantify the labeled molecules, providing a dynamic picture of metabolic flux.
For instance, Deuterium Metabolic Imaging (DMI) is an emerging magnetic resonance-based method that can map the metabolism of deuterated substrates in three dimensions. nih.govescholarship.org By administering a deuterated compound, researchers can monitor its conversion into various products over time, offering a window into the metabolic state of tissues and organs without the need for invasive procedures. nih.gov This is particularly valuable in studying metabolic reprogramming in diseases such as cancer. nih.gov
Table 1: Applications of Deuterium Labeling in Non-invasive Metabolic Tracking
| Application Area | Description | Key Advantages |
| In vivo Metabolic Flux Analysis | Administration of a deuterated substrate to a living organism to trace its metabolic fate in various tissues. | Provides a systemic view of metabolism, enabling the study of inter-organ metabolic relationships. |
| Cell Culture Studies | Introduction of a labeled compound into cell culture media to investigate intracellular metabolic pathways. | Allows for controlled experiments to dissect specific enzymatic steps and regulatory mechanisms. |
| Deuterium Metabolic Imaging (DMI) | A non-invasive imaging technique that visualizes the spatial and temporal distribution of deuterated metabolites. | Offers real-time monitoring of metabolic processes within intact organisms without radiation exposure. |
A significant advantage of using isotopically labeled compounds is the ability to distinguish between molecules that are newly synthesized (exogenous flux) and those already present within the cell (endogenous pools). By introducing this compound, researchers can specifically trace the metabolic fate of the exogenously supplied precursor. medchemexpress.com
The replacement of a hydrogen atom with a deuterium atom can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). nih.gov The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the cleavage of this bond in the rate-determining step will proceed more slowly with the deuterated substrate. portico.org
Studying the KIE provides valuable insights into the mechanisms of enzyme-catalyzed reactions. icm.edu.pl For enzymes that process farnesyl pyrophosphate, such as prenyltransferases, using this compound can help to determine whether the cleavage of a C-H bond is a rate-limiting step in the catalytic cycle. A significant KIE (where the reaction rate with the deuterated substrate is slower than with the non-deuterated substrate) would provide strong evidence for the involvement of that specific bond cleavage in the rate-determining step of the reaction. nih.gov
Table 2: Hypothetical Kinetic Isotope Effect Data for a Prenyltransferase
| Substrate | Initial Reaction Rate (μmol/min) | Kinetic Isotope Effect (kH/kD) | Mechanistic Implication |
| Farnesyl Pyrophosphate | 1.50 | - | Baseline reaction rate. |
| Farnesyl Pyrophosphate-d3 | 1.15 | 1.30 | C-H bond cleavage is partially rate-limiting. |
This table presents hypothetical data to illustrate the concept of the kinetic isotope effect. Actual values would be determined experimentally.
Advanced Analytical Techniques for this compound Characterization
The analysis of deuterated compounds and their metabolic products requires sophisticated analytical methods capable of distinguishing between isotopologues. Mass spectrometry and nuclear magnetic resonance spectroscopy are the primary tools employed for this purpose.
NMR spectroscopy is a powerful technique for the structural elucidation of molecules and for studying their dynamics in solution. acdlabs.com For isotopically labeled compounds like this compound, NMR provides detailed information about the location of the deuterium atoms and the stereochemistry of the molecule.
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is critical for its biological activity. NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine the relative stereochemistry of a molecule by providing information about which atoms are connected through bonds and which are close to each other in space. wordpress.com In the context of Farnesyl Pyrophosphate-d3, these methods can confirm the stereochemical integrity of the molecule after deuteration and can be used to analyze the stereochemical course of enzymatic reactions in which it participates. nih.gov
Proton-deuterium exchange studies using NMR can provide insights into the solvent accessibility and dynamics of a molecule. wikipedia.orgnih.gov By dissolving the compound in a deuterated solvent like D₂O, labile protons (e.g., those in hydroxyl or amine groups) will exchange with deuterium from the solvent, leading to a disappearance of their signals in the ¹H NMR spectrum. acdlabs.com The rate of this exchange can provide information about the local environment of the proton, such as whether it is involved in hydrogen bonding or is shielded from the solvent. For this compound, this technique could be used to study its interaction with enzymes by monitoring changes in the exchange rates of specific protons upon binding.
Table 3: NMR Techniques for the Analysis of Deuterated Isoprenoids
| NMR Technique | Information Provided | Application for Farnesyl Pyrophosphate-d3 |
| ¹H NMR | Provides information about the number and chemical environment of hydrogen atoms. | Can be used to determine the degree and position of deuteration by observing the disappearance of proton signals. |
| ²H NMR | Directly detects the deuterium nuclei. | Confirms the presence and location of the deuterium label. |
| COSY | Shows correlations between protons that are coupled to each other through chemical bonds. | Helps in assigning the proton signals and confirming the carbon skeleton of the molecule. |
| NOESY | Shows correlations between protons that are close to each other in space. | Provides information about the three-dimensional structure and conformation of the molecule. |
| H/D Exchange | Monitors the exchange of labile protons with deuterium from the solvent. | Can be used to probe the solvent accessibility of different parts of the molecule and its interactions with other molecules. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Elucidation of Reaction Intermediates via Spectroscopic Signatures
The study of transient molecules in complex biological reactions is significantly advanced by the use of isotopically labeled substrates like FPP-d3. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is a powerful tool for determining the structure of molecules. When FPP-d3 is used in enzymatic reactions, the deuterium labels can be tracked in the resulting products. This allows for the detailed mapping of atomic rearrangements that occur during the reaction cascade. For instance, in the biosynthesis of sesquiterpenes, the cyclization of the linear FPP molecule into complex ring structures involves a series of carbocationic intermediates and hydride shifts. By analyzing the NMR spectra of the products formed from FPP-d3, researchers can deduce the specific hydrogen atoms that have moved, providing strong evidence for the proposed reaction mechanism. For example, ¹³C isotope labeling experiments combined with NMR analysis have been instrumental in confirming the formation of a five-membered ring structure from FPP, a process that includes several methyl and hydride shifts. nih.gov The precise location of the deuterium atoms in the final product can confirm or disprove hypothetical intermediates and the stereochemistry of the reaction.
Mass Spectrometry (MS) Based Methodologies
Mass spectrometry is a cornerstone technique in the application of FPP-d3 for metabolic research. Its high sensitivity and ability to differentiate molecules based on their mass-to-charge ratio make it ideal for tracking the fate of the deuterium-labeled farnesyl group.
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis and Hydrogen Movement Tracking
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds, such as the terpenes derived from FPP. In studies of terpene biosynthesis, enzyme assays are often conducted with FPP-d3 as the substrate. The resulting terpene products are then extracted and analyzed by GC-MS. The mass spectra of the products will show a mass increase corresponding to the number of deuterium atoms incorporated, confirming their origin from the labeled precursor.
This method is particularly valuable for tracking hydrogen movements during enzymatic reactions. The cyclization of FPP to form various sesquiterpene skeletons often involves complex rearrangements, including 1,2- and 1,5-hydride shifts. By strategically placing deuterium labels on the FPP molecule, researchers can determine which hydrogen atoms are transferred during the cyclization cascade. For example, the analysis of labeling patterns in geosmin (B144297) biosynthesis using deuterated FPP revealed a 1,2-hydride shift. nih.gov
Below is a hypothetical data table illustrating how GC-MS data might look when analyzing the product of a terpene synthase reaction with both unlabeled and d3-labeled FPP.
Table 1: Hypothetical GC-MS Data for a Sesquiterpene Product
| Substrate | Product | Molecular Ion (m/z) | Mass Shift | Interpretation |
|---|---|---|---|---|
| Farnesyl Pyrophosphate | Sesquiterpene A | 204 | - | Endogenous product |
Electrospray Ionization-Time-of-Flight Mass Spectrometry (ESI-TOF MS) in Enzyme Studies
Electrospray Ionization-Time-of-Flight Mass Spectrometry (ESI-TOF MS) is a soft ionization technique that is well-suited for the analysis of large and thermally labile molecules, including enzyme-substrate and enzyme-inhibitor complexes. In the context of FPP-d3, ESI-TOF MS can be used to directly observe the non-covalent interactions between a terpene synthase and its substrate. For example, ESI-TOF MS was successfully used to detect a large, 95 kDa pentameric complex of farnesyl protein transferase with its substrate FPP and an inhibitor. nih.gov The high mass accuracy of TOF analyzers allows for the precise determination of the molecular weight of the complex, confirming the binding of the d3-labeled substrate. This technique can provide valuable insights into the stoichiometry of enzyme-substrate binding and can be used to screen for inhibitors that compete with FPP for binding to the active site.
Stable Isotope Labeled Compounds as Internal Standards for Quantitative Analysis
One of the most critical applications of FPP-d3 Triammonium Salt is its use as an internal standard in quantitative mass spectrometry. The chemical and physical properties of an isotopically labeled standard are nearly identical to its unlabeled counterpart, meaning it will behave similarly during sample preparation, chromatography, and ionization. princeton.edu By adding a known amount of FPP-d3 to a biological sample, it is possible to accurately quantify the amount of endogenous, unlabeled FPP. The ratio of the MS signal of the endogenous FPP to the FPP-d3 standard allows for precise quantification, correcting for any sample loss or variations in instrument response. This stable isotope dilution analysis (SIDA) is considered the gold standard for quantitative metabolomics.
The following table demonstrates the principle of using a deuterated internal standard for quantification.
Table 2: Principle of Quantitative Analysis using a Deuterated Internal Standard
| Analyte | Concentration in Sample | MS Signal Intensity | Internal Standard (IS) | Concentration of IS Added | MS Signal Intensity of IS | Calculated Analyte Concentration |
|---|---|---|---|---|---|---|
| FPP | Unknown | 50,000 | FPP-d3 | 10 ng/mL | 100,000 | 5 ng/mL |
Complementary Use of Radioisotopic and Stable Isotope Tracers
While stable isotopes like deuterium offer many advantages, including safety and the ability to use techniques like NMR, radioisotopes such as Carbon-14 (¹⁴C) and Tritium (³H) provide exceptional sensitivity. kuleuven.be In some cases, a dual-labeling approach that combines both stable and radioisotopes can offer a more comprehensive understanding of a metabolic pathway.
Farnesyl Pyrophosphate D3 Triammonium Salt in Isoprenoid Biosynthesis Research
Investigations into Mevalonate (B85504) Pathway Flux and Regulation
The mevalonate pathway is a fundamental metabolic route responsible for producing isoprenoids, a diverse class of molecules essential for various cellular functions. nih.govchimia.ch FPP stands at a major branch point in this pathway, and its concentration is tightly regulated to control the flow of intermediates into different biosynthetic endpoints. nih.govresearchgate.net The use of Farnesyl Pyrophosphate-d3 Triammonium Salt allows researchers to quantify the distribution of FPP into these diverging pathways, providing insights into the regulatory mechanisms that govern metabolic flux. nih.govmcgill.ca For instance, studies have shown that FPP itself can act as a feedback inhibitor for enzymes earlier in the pathway, including mevalonate kinase and HMG-CoA reductase, and can also allosterically inhibit its own synthase, Farnesyl Pyrophosphate Synthase (FPPS). researchgate.netmcgill.cataylorandfrancis.com
Farnesyl Pyrophosphate is an essential precursor for the biosynthesis of all sterols, including cholesterol. nih.govuniprot.orgfrontiersin.org The metabolic journey from FPP to cholesterol begins with the head-to-head condensation of two FPP molecules, a reaction catalyzed by the enzyme squalene (B77637) synthase to form squalene. frontiersin.orgresearchgate.net This step is the first committed stage in sterol synthesis. frontiersin.org Squalene then undergoes a series of cyclization and modification reactions to ultimately yield lanosterol, the direct precursor to cholesterol in mammals. nih.gov
Research utilizing isotopically labeled FPP, such as the deuterated form, has been instrumental in elucidating this pathway. scilit.comnih.gov By tracking the deuterium (B1214612) label, scientists can confirm that the entire farnesyl backbone is incorporated into the squalene molecule without the loss of the label, providing direct evidence of its precursor role. scilit.com This technique is crucial for studying the kinetics and regulation of cholesterol synthesis and understanding how various factors influence the metabolic flow through this branch of the mevalonate pathway. taylorandfrancis.comnih.gov
Beyond sterols, FPP is the starting point for the synthesis of other vital nonsterol isoprenoids, including ubiquinones (B1209410) (also known as Coenzyme Q) and dolichols. nih.govuniprot.orgnih.gov These molecules are composed of a functional head group attached to a long polyisoprenoid tail derived from FPP.
Ubiquinones: These are lipid-soluble molecules that function as electron carriers in the mitochondrial respiratory chain. nih.gov The biosynthesis of their characteristic polyisoprenoid tail begins with FPP, which is elongated by the sequential addition of multiple isopentenyl pyrophosphate (IPP) units. researchgate.net
Dolichols: These are long-chain polyisoprenols that act as lipid carriers for sugar moieties during the N-glycosylation of proteins in the endoplasmic reticulum. nih.govfrontiersin.org The synthesis of their polyisoprenoid chain is also initiated from FPP. frontiersin.org
Using this compound as a tracer allows for the direct measurement of its incorporation into the side chains of these molecules, facilitating studies on the regulation and enzymatic processes governing their production. nih.govresearchgate.net
| Research Area | Key Finding | Relevant Molecules |
| Mevalonate Pathway Regulation | FPP acts as a feedback and allosteric inhibitor, controlling metabolic flux. researchgate.netmcgill.ca | HMG-CoA Reductase, Mevalonate Kinase, FPPS |
| Sterol Biosynthesis | Two molecules of FPP are condensed to form squalene, the first committed precursor for cholesterol. frontiersin.orgresearchgate.net | Squalene, Lanosterol, Cholesterol |
| Ubiquinone Synthesis | FPP serves as the primer for the elongation of the polyisoprenoid tail of Coenzyme Q. researchgate.net | Isopentenyl Pyrophosphate, Coenzyme Q |
| Dolichol Synthesis | FPP is the initial substrate for building the long polyisoprenol chain of dolichols used in protein glycosylation. nih.govfrontiersin.org | Dolichol Phosphate (B84403) |
Enzymatic Mechanisms in Isoprenoid Chain Elongation
Farnesyl Pyrophosphate itself is the product of enzymatic chain elongation. The primary enzyme responsible for its synthesis is Farnesyl Pyrophosphate Synthase (FPPS), which belongs to the prenyltransferase family. proteopedia.orgnih.gov This enzyme catalyzes the fundamental building reactions of the isoprenoid pathway. nih.gov
The synthesis of FPP by FPPS occurs in two distinct steps, both involving the head-to-tail condensation of an allylic diphosphate (B83284) with a molecule of isopentenyl pyrophosphate (IPP). mcgill.cauniprot.orgresearchgate.net
Formation of Geranyl Pyrophosphate (GPP): The first reaction involves the condensation of one molecule of dimethylallyl pyrophosphate (DMAPP), a 5-carbon allylic substrate, with one molecule of IPP. uniprot.orgproteopedia.org This reaction produces the 10-carbon intermediate, geranyl pyrophosphate (GPP). proteopedia.org
Formation of Farnesyl Pyrophosphate (FPP): The GPP formed in the first step remains in the active site, now serving as the new allylic substrate. It is then condensed with a second molecule of IPP to yield the final 15-carbon product, farnesyl pyrophosphate (FPP). uniprot.orgproteopedia.orgnih.gov
These sequential reactions take place within the same active site of the FPPS enzyme. proteopedia.org
The catalytic activity of FPPS is dependent on its specific three-dimensional structure, which features distinct binding sites and critical amino acid residues. The enzyme's active site contains two highly conserved aspartate-rich motifs, known as FARM (First Aspartate Rich Motif) and SARM (Second Aspartate Rich Motif), which are crucial for binding the pyrophosphate moieties of the substrates via magnesium ions. proteopedia.orgnih.govnih.gov
The active site is further divided into two connected pockets: proteopedia.org
Allylic Site (S1): This site binds the allylic substrates, DMAPP and subsequently GPP. proteopedia.orgnih.gov
Homoallylic Site (S2): This site specifically binds the incoming IPP molecule. proteopedia.orgnih.gov
Specific amino acid residues within the active site play pivotal roles in substrate binding and catalysis. For example, in human FPPS, Threonine 201 (Thr201) and Tyrosine 204 (Tyr204) are critical. nih.govresearcher.lifedocumentsdelivered.com
Thr201: The methyl group of this residue is important for correctly forming the IPP binding pocket. nih.govnih.gov It also forms hydrogen bonds with nitrogen-containing inhibitors. nih.govresearcher.life
Tyr204: This residue plays a previously unrecognized role in both catalysis and the binding of IPP. nih.govnih.gov Mutations to Tyr204 can significantly impact the enzyme's function. nih.gov
Farnesyl Pyrophosphate Synthase (FPPS) Reaction Mechanisms
Stereoselectivity and Z/E-Double Bond Isomer Formation
Farnesyl Pyrophosphate Synthase (FPPS) is a key enzyme that catalyzes the head-to-tail condensation of isopentenyl pyrophosphate (IPP) with dimethylallyl diphosphate (DMAPP) and subsequently with geranyl pyrophosphate (GPP) to form (E,E)-FPP. nih.gov While FPPS predominantly synthesizes the E,E-isomer required for numerous biological pathways, including sterol and sesquiterpene synthesis, studies have revealed that it also produces small quantities of Z (cis)-isomers, such as neryl diphosphate (Z-C10) and (Z,E)-FPP. nih.gov
The use of isotopically labeled substrates like this compound is crucial for investigating the stereochemical course of these reactions. Research has shown that during the chain elongation process catalyzed by FPPS, the pro-R hydrogen at C2 of IPP is stereospecifically removed during the formation of both E- and Z-double bonds. nih.gov This lack of perfect stereoselectivity is thought to be a functional compromise, balancing the optimization of double bond formation with the need to prevent the incorrect substrate (DMAPP) from binding to the IPP active site. nih.gov
Table 1: Isomeric Products of Farnesyl Pyrophosphate Synthase
| Allylic Substrate | Isopentenyl Pyrophosphate (IPP) Addition | Major Product (E-isomer) | Minor Product (Z-isomer) |
| DMAPP (C5) | Yes | Geranyl Pyrophosphate (GPP) | Neryl Diphosphate (NDP) |
| GPP (C10) | Yes | (E,E)-Farnesyl Pyrophosphate (FPP) | (Z,E)-Farnesyl Pyrophosphate |
Studies on Geranylgeranyl Pyrophosphate Synthase (GGPPS) Mechanisms
Geranylgeranyl pyrophosphate synthase (GGPPS) catalyzes the next step in the isoprenoid pathway, which involves the condensation of FPP with an additional molecule of IPP to generate the C20 compound, geranylgeranyl pyrophosphate (GGPP). nih.govproteopedia.org GGPP is the precursor for a vast array of vital biomolecules, including carotenoids, chlorophylls, and geranylgeranylated proteins. nih.govnih.gov
Mechanistic studies, aided by substrate analogues like FPP-d3, have revealed how GGPPS controls the final chain length of its product. Unlike long-chain prenyltransferases, short-chain synthases like GGPPS possess a "molecular ruler" mechanism. nih.gov The active site of GGPPS contains bulky amino acid residues located at specific positions (typically the fourth or fifth position upstream from the first DDXXD motif). nih.gov These residues create a physical barrier at the bottom of the active site crevice, preventing the growing isoprenoid chain from extending beyond 20 carbons. nih.gov Mutagenesis studies where these bulky residues are replaced with smaller ones have demonstrated a shift in product distribution towards longer chains, confirming their critical role in determining product specificity. nih.gov
Terpene Cyclase Mechanistic Elucidations
Terpene cyclases are a diverse class of enzymes that catalyze the transformation of acyclic isoprenoid pyrophosphates, such as FPP, into a vast array of cyclic and polycyclic hydrocarbon structures. researchgate.net The catalytic cycle is initiated by the ionization of the FPP substrate, which involves the metal-assisted cleavage of the diphosphate group to generate a highly reactive farnesyl carbocation. researchgate.netgenome.jpresearchgate.net This initial step is the gateway to the complex cyclization and rearrangement cascades that define terpene biosynthesis. nih.govucdavis.edu The use of FPP-d3 is instrumental in tracing the fate of specific atoms throughout these intricate transformations. nih.gov
Sesquiterpene Biosynthesis Pathways (e.g., Amorpha-4,11-diene, Trichoacorenol, Patchoulol)
The conversion of the linear FPP molecule into complex sesquiterpene skeletons is a hallmark of terpene cyclase activity. The specific folding of the FPP substrate within the enzyme's active site dictates the initial cyclization pattern and the subsequent reaction cascade, leading to distinct products.
Amorpha-4,11-diene: The biosynthesis of this sesquiterpene, a precursor to the antimalarial drug artemisinin, is proposed to proceed through an initial C1-C6 ring closure of an isomerized nerolidyl diphosphate (NPP) intermediate to form a bisabolyl cation. This is followed by a key 1,3-hydride shift and a subsequent C1-C10 cyclization to create the characteristic amorphane skeleton. researchgate.net
Trichoacorenol: The formation of this fungal sesquiterpene involves the generation of an acorenyl cation intermediate from FPP. researchgate.net This cation then undergoes further transformations, including hydroxylation, to yield the final product. researchgate.net
Patchoulol: The biosynthesis of the iconic fragrance molecule patchoulol from FPP is a classic example of a complex cyclization cascade. Mechanistic studies, including isotopic labeling experiments, support a pathway that involves a 1,3-hydride shift and proceeds through a series of tertiary cationic intermediates without the formation of free olefinic intermediates like germacrene or bulnesene. nih.gov
Carbocation Formation and Rearrangement Cascades
The ionization of FPP to the farnesyl cation marks the entry into a complex potential energy surface. researchgate.netresearchgate.net This highly reactive intermediate is then precisely guided by the enzyme's active site through a cascade of reactions. ucdavis.edursc.org These cascades typically involve intramolecular attacks of the double bonds onto the cationic center, leading to the formation of cyclic intermediates. genome.jpresearchgate.net These cyclic cations can then undergo further rearrangements, including alkyl shifts and hydride shifts, to generate progressively more complex molecular architectures. nih.govucdavis.edu The enzyme acts as a template, stabilizing specific conformations of the substrate and the transient carbocation intermediates, thereby controlling the reaction pathway and preventing the formation of undesired side products. nih.gov
Elucidation of Hydride Shift Mechanisms (e.g., 1,2-hydride, 1,3-hydride)
Hydride shifts are fundamental rearrangements in carbocation chemistry and are critical steps in many sesquiterpene biosynthetic pathways. researchgate.netnih.gov These shifts involve the migration of a hydrogen atom with its pair of electrons to an adjacent or nearby carbocationic center. Distinguishing between different types of hydride shifts, such as 1,2-shifts (to an adjacent carbon) and 1,3-shifts (across a carbon), is essential for accurately defining a biosynthetic mechanism.
The use of specifically deuterated precursors like this compound is the definitive method for elucidating these mechanisms. By tracking the position of the deuterium label in the final terpene product, researchers can unequivocally establish the occurrence, origin, and destination of a migrating hydride. For example, labeling studies were crucial in demonstrating a 1,3-hydride shift in the cyclization cascade leading to both patchoulol and amorpha-4,11-diene. nih.govresearchgate.net
Table 2: Mechanistic Steps in Selected Sesquiterpene Biosynthesis
| Sesquiterpene Product | Key Cationic Intermediate(s) | Confirmed Mechanistic Step |
| Amorpha-4,11-diene | Bisabolyl cation | 1,3-Hydride Shift |
| Patchoulol | Tertiary Cationic Intermediates | 1,3-Hydride Shift |
| Trichoacorenol | Acorenyl cation | Hydroxylation |
Cyclization Patterns and Stereochemical Control
The remarkable chemical diversity of sesquiterpenes arises from the ability of different terpene cyclases to channel the same FPP substrate into distinct reaction pathways. researchgate.net This control is exerted by the enzyme's three-dimensional active site, which binds the flexible FPP molecule in a specific conformation. This conformational templating pre-organizes the substrate for a specific initial cyclization.
For instance, the farnesyl cation can undergo a C1-C10 cyclization to form a 10-membered ring (germacrenyl cation) or, after isomerization to the nerolidyl cation, a C1-C6 cyclization to form a 6-membered ring (bisabolyl cation). researchgate.netresearchgate.net The enzyme's active site contour not only dictates the initial ring closure but also controls the stereochemistry at each newly formed chiral center throughout the entire cascade, ultimately yielding a single, stereochemically pure product. nih.gov
Investigations into Diterpene and Triterpene Biosynthesis
Farnesyl pyrophosphate (FPP) is a critical C15 isoprenoid intermediate that stands at a key metabolic branch point. It serves as the direct precursor for sesquiterpenes, but also provides the foundational structure for the biosynthesis of higher-order terpenes such as diterpenes (C20) and triterpenes (C30). The use of isotopically labeled analogs like this compound is a powerful tool for elucidating the complex enzymatic reactions and rearrangement cascades involved in the formation of these structurally diverse molecules. By tracing the fate of the deuterium atoms from FPP-d3 into the final diterpene and triterpene structures, researchers can gain detailed insights into reaction mechanisms, cyclization patterns, and hydride shifts.
Diterpene Biosynthesis
The biosynthesis of diterpenes begins with the elongation of FPP to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP). researchgate.netnih.gov This reaction is catalyzed by GGPP synthase, which adds one molecule of isopentenyl pyrophosphate (IPP) to FPP. nih.govnih.gov The resulting GGPP is then converted by a diverse family of enzymes known as diterpene synthases (DTSs) into a wide array of cyclic diterpene skeletons. frontiersin.org
The use of Farnesyl Pyrophosphate-d3 allows researchers to track the incorporation of the labeled farnesyl moiety into the GGPP backbone and subsequently into the final diterpene products. By analyzing the position of the deuterium labels in the diterpene structure using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), the specific cyclization mechanisms initiated by the diterpene synthases can be deciphered. researchgate.netresearchgate.net
Table 1: Theoretical Application of FPP-d3 in Diterpene Biosynthesis Research
This table illustrates how FPP-d3 can be used as a tracer in an in vitro enzymatic assay with a generic diterpene synthase. The expected mass shift confirms the successful incorporation of the labeled precursor.
| Component | Description | Expected Outcome |
| Substrate 1 | Farnesyl Pyrophosphate-d3 (FPP-d3) | The source of the isotopic label. |
| Substrate 2 | Isopentenyl Pyrophosphate (IPP) | Unlabeled C5 unit for elongation. |
| Enzyme | Geranylgeranyl Pyrophosphate Synthase (GGPPS) | Catalyzes the formation of the C20 precursor from FPP and IPP. |
| Intermediate | Geranylgeranyl Pyrophosphate-d3 (GGPP-d3) | The direct C20 precursor for the diterpene synthase, now carrying the deuterium label. |
| Enzyme | Diterpene Synthase (e.g., Casbene Synthase) | Catalyzes the cyclization of GGPP-d3 into a specific diterpene. |
| Product | Diterpene-d3 (e.g., Casbene-d3) | The final cyclized product. |
| Analysis | Mass Spectrometry | Detection of a mass increase of 3 Da in the product compared to the unlabeled standard, confirming the incorporation of the deuterium-labeled farnesyl unit. |
Triterpene Biosynthesis
Triterpenes (C30) are synthesized from the head-to-head condensation of two molecules of FPP. nih.govumn.edu This reaction is catalyzed by the enzyme squalene synthase (SQS) and proceeds in two steps. First, two FPP molecules are joined to form an intermediate called presqualene pyrophosphate (PSPP). wikipedia.org Subsequently, PSPP is rearranged and reduced in the presence of NADPH to form squalene. wikipedia.org Squalene is the linear C30 precursor to all cyclic triterpenoids. nih.govumn.edu It is then typically oxidized to 2,3-oxidosqualene, which is cyclized by various oxidosqualene cyclases (OSCs) to produce the vast diversity of triterpene skeletons, such as β-amyrin and cycloartenol. nih.gov
Feeding experiments with FPP-d3 are instrumental in studying this pathway. When two molecules of FPP-d3 are condensed by squalene synthase, the resulting squalene molecule is expected to carry a d6 label. The analysis of this labeled squalene and the subsequent triterpene products can confirm the biosynthetic origin and reveal details of the cyclization and rearrangement steps managed by the OSCs.
Table 2: Research Findings from Isotopic Labeling in Triterpene Biosynthesis
This table summarizes the general principles and findings derived from using isotopically labeled FPP analogs in studying the squalene synthase mechanism, which is foundational to all triterpene biosynthesis.
| Enzyme Studied | Labeled Substrate Used | Key Finding | Research Implication |
| Squalene Synthase (SQS) | Farnesyl Pyrophosphate Analogs | The reaction proceeds in two distinct steps: the condensation of two FPP molecules to presqualene pyrophosphate (PSPP), followed by the reductive rearrangement to squalene. nih.govwikipedia.org | Confirmed the existence and role of PSPP as a stable intermediate in the biosynthesis of squalene. |
| Squalene Synthase (SQS) | Labeled Farnesyl Pyrophosphate | Under normal catalytic conditions with NADPH present, the PSPP intermediate is not released from the enzyme before being converted to squalene. nih.gov | Provided insight into the channeling of intermediates within a single enzyme active site, demonstrating a highly efficient catalytic process. |
| Squalene Synthase (SQS) | FPP-d3 (Theoretical Application) | Incubation of FPP-d3 with SQS would yield squalene-d6. | This labeling pattern provides a clear tracer to follow the squalene backbone through the subsequent, complex cyclization reactions catalyzed by oxidosqualene cyclases. |
Applications in Protein Prenylation and Post Translational Modification Research
Protein Farnesyltransferase (FTase) Mechanistic Studies
Protein farnesyltransferase (FTase) is the enzyme responsible for catalyzing the transfer of a 15-carbon farnesyl group from FPP to a cysteine residue within a C-terminal "CaaX box" motif of a target protein. nih.govresearchgate.net The use of deuterated substrates like Farnesyl Pyrophosphate-d3 Triammonium Salt is invaluable for probing the intricate details of this enzymatic reaction.
The catalytic mechanism of FTase involves an ordered binding process where FPP binds to the enzyme first, followed by the protein or peptide substrate. researchgate.net The enzyme, a heterodimer composed of α and β subunits, utilizes a zinc ion in its active site to facilitate the reaction. nih.govresearchgate.net This zinc ion is crucial for coordinating the cysteine thiol of the CaaX substrate. researchgate.netnih.gov
The reaction proceeds via a nucleophilic attack from the deprotonated thiol group of the cysteine residue on the first carbon (C-1) of the farnesyl group, leading to the formation of a stable thioether bond and the release of pyrophosphate (PPi). researchgate.net Mechanistic studies using substrate analogs have helped to characterize the transition state of this reaction. Research suggests an associative "exploded" transition state where a partial positive charge develops on the C-1 of FPP and a partial negative charge on the sulfur of the cysteine residue. nih.govresearchgate.net
Isotopically labeled FPP analogs, such as this compound, are instrumental in kinetic isotope effect (KIE) studies. nih.goveurekaselect.comresearchgate.net By measuring the reaction rates with the deuterated substrate versus the non-deuterated version, researchers can gain insights into the rate-limiting steps and the nature of bond-breaking and bond-forming events during catalysis. These studies help to confirm the carbocation character of the transition state. nih.gov
Table 1: Key Steps in FTase Catalysis
| Step | Description | Key Components Involved |
| 1. Substrate Binding (Ordered) | Farnesyl pyrophosphate (FPP) binds to the apo-enzyme first. | FTase, FPP |
| 2. Second Substrate Binding | The protein/peptide containing the CaaX motif binds to the FTase-FPP complex. | CaaX protein, Zinc ion |
| 3. Catalysis | Nucleophilic attack by the cysteine thiol on FPP's C-1 atom. | Cysteine thiol, FPP C-1, Mg2+ |
| 4. Product Formation | A stable thioether bond is formed between the farnesyl group and the cysteine. | Farnesylated protein |
| 5. Product Release | Pyrophosphate (PPi) is released first, followed by the farnesylated protein. nih.govresearchgate.net | PPi, Farnesylated protein |
Given the importance of protein farnesylation in cellular signaling pathways, particularly those involving the Ras protein, FTase has become a significant target for the development of inhibitors, especially in cancer research. nih.govnih.gov These inhibitors can be broadly categorized as either FPP analogs or CaaX peptidomimetics. nih.gov
This compound can be used in competitive binding assays to determine the efficacy and mechanism of new inhibitory compounds. By competing with the labeled substrate, the binding affinity (Ki) and inhibitory mechanism of a potential drug can be accurately determined.
Studies have shown that some CaaX tetrapeptide inhibitors bind to the enzyme in a non-productive conformation, preventing farnesylation. nih.gov This is distinct from substrate peptides which bind in an extended conformation ready for catalysis. The ability of a tetrapeptide to act as an inhibitor rather than a substrate can depend on the specific amino acid sequence, which influences its binding conformation. nih.gov FPP analogs, including bisphosphonates, have also been developed as potent inhibitors that target the FPP-binding site of the enzyme. nih.gov The development of these inhibitors is crucial for targeting diseases where prenylation pathways are dysregulated. researchgate.net
Elucidation of Functional Consequences of Protein Farnesylation
The attachment of the hydrophobic farnesyl group fundamentally alters the properties of the target protein, influencing its interaction with other molecules and its location within the cell.
One of the most critical families of proteins regulated by farnesylation is the Ras superfamily of small GTPases. nih.gov Ras proteins are key regulators of cell growth, differentiation, and survival, and mutations in Ras genes are found in approximately 30% of human cancers. nih.gov
For Ras proteins to function correctly, they must undergo post-translational modification, with farnesylation being the first and essential step. nih.govnih.gov This modification allows Ras to anchor to the inner surface of the plasma membrane, a prerequisite for its participation in signal transduction cascades like the Raf-MEK-ERK pathway. nih.govresearchgate.net
Using this compound in cell-based assays allows researchers to specifically label and track Ras proteins. This enables the study of how farnesylation affects Ras's interaction with downstream effectors, such as phosphoinositide 3-kinase (PI3K) and Raf-1. nih.gov Studies have demonstrated that farnesylation not only anchors Ras to the membrane but also directly enhances its binding to certain effector proteins and can alter the conformation of the GTP-bound (active) state of Ras. nih.gov In some disease states like Alzheimer's, protein farnesylation is aberrantly upregulated, suggesting that inhibiting FTase could be a viable therapeutic strategy. nih.gov
Protein prenylation is a primary mechanism for mediating the attachment of proteins to cellular membranes and facilitating specific protein-protein interactions. nih.gov The farnesyl group acts as a hydrophobic anchor, promoting the association of otherwise soluble proteins with the lipid bilayers of the plasma membrane or other organelles like the endoplasmic reticulum and Golgi apparatus. researchgate.netresearchgate.net
Metabolic labeling studies using this compound can be employed to follow a protein's journey within the cell after it has been farnesylated. By incorporating the deuterated label, the farnesylated protein can be distinguished and tracked using techniques like mass spectrometry. This allows for precise determination of its subcellular localization and the dynamics of its trafficking between different cellular compartments. nih.gov
The localization of a protein is intrinsically linked to its activity. For many signaling proteins, including Ras and Rho family members, membrane association is essential for them to encounter their activators and downstream targets. nih.govnih.gov Therefore, by controlling subcellular localization, farnesylation acts as a critical switch that regulates the biological activity of a large number of proteins involved in vital cellular processes. nih.gov
Table 2: Functional Outcomes of Protein Farnesylation
| Functional Consequence | Description | Example Proteins |
| Membrane Anchoring | The hydrophobic farnesyl group inserts into the lipid bilayer, tethering the protein to a specific membrane. | H-Ras, K-Ras4B nih.govresearchgate.net |
| Regulation of Signaling | Localization at the membrane is required for interaction with upstream activators and downstream effectors. | Ras, RhoB nih.govnih.gov |
| Mediation of Protein-Protein Interactions | The farnesyl moiety can directly contribute to the binding interface with other proteins. | Ras and PI3Kγ nih.gov |
| Control of Protein Trafficking | Farnesylation is a key step in the pathway that directs proteins from the cytosol to their final cellular destination. | Ras isoforms, Lamins researchgate.net |
Metabolic Flux Analysis Mfa and Pathway Reconstruction Using Farnesyl Pyrophosphate D3 Triammonium Salt
Principles of Isotope-Assisted Metabolic Flux Analysis (iMFA) with Deuterated Tracers
Isotope-Assisted Metabolic Flux Analysis (iMFA) is a powerful computational method used to quantify intracellular metabolic fluxes, which are not directly measurable. nih.govnih.gov The fundamental principle of iMFA involves introducing a substrate labeled with a stable isotope, known as a tracer, into a biological system. mdpi.com As the cells metabolize this tracer, the isotope labels are incorporated into various downstream metabolites. By measuring the distribution of these isotopic labels, researchers can deduce the active metabolic pathways and the rates of the reactions within them. researchgate.net
While carbon-13 (¹³C) is a commonly used isotope, deuterated (²H) tracers offer unique advantages for investigating specific aspects of metabolism, such as NADPH metabolism. nih.govnih.gov The core steps of an iMFA workflow are as follows:
Isotope Labeling Experiment : A deuterated tracer, such as Farnesyl Pyrophosphate-d3 Triammonium Salt, is introduced to cells or organisms. The system is allowed to reach a metabolic and isotopic steady state, where the rates of metabolite production and consumption are balanced. nih.gov
Metabolite Extraction and Analysis : After a designated time, the metabolism is quenched, and intracellular metabolites are extracted. nih.gov Analytical techniques, primarily mass spectrometry (MS), are used to measure the mass isotopomer distributions (MIDs) of key metabolites. mdpi.com The MIDs reveal the extent and pattern of deuterium (B1214612) incorporation.
Flux Inference : The experimental MIDs, along with measured extracellular fluxes (e.g., nutrient uptake and product secretion rates), are used as inputs for a computational model of the cell's metabolic network. researchgate.net This model mathematically relates the fluxes to the resulting isotope labeling patterns. By iteratively fitting the model-predicted MIDs to the experimentally measured MIDs, a best-fit flux distribution is determined. researchgate.net
The use of deuterated tracers like Farnesyl Pyrophosphate-d3 allows for the precise tracking of the farnesyl backbone through various biosynthetic pathways, providing specific insights that might be complementary to those gained from ¹³C-labeled precursors like glucose. researchgate.net
Quantification of Fluxes in Complex Metabolic Subnetworks (e.g., Yeast Prenyl Pyrophosphate Pathway)
The prenyl pyrophosphate pathway in yeast (Saccharomyces cerevisiae) is a vital subnetwork responsible for synthesizing isoprenoid precursors. These precursors, including isopentenyl pyrophosphate (IPP), dimethylallyl pyrophosphate (DMAPP), geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP), are foundational for numerous essential molecules such as sterols, dolichols, and ubiquinone. researchgate.netnih.gov
Quantifying the fluxes within this branched and compartmentalized pathway is crucial for understanding its regulation and for metabolic engineering applications aimed at producing high-value terpenoids. nih.gov Using a tracer like this compound would allow for a targeted analysis of the metabolic fate of FPP. By introducing this labeled intermediate, researchers can directly measure the flux distribution at a key branch point, tracing how much FPP is channeled towards different downstream products.
For instance, ¹³C-MFA has been successfully applied to determine the fluxes in the yeast prenyl pyrophosphate pathway. researchgate.net A similar approach using a deuterated tracer would involve monitoring the incorporation of deuterium from Farnesyl Pyrophosphate-d3 into downstream products. This provides a direct measure of the rate of synthesis for various FPP-derived compounds.
Below is an interactive data table illustrating hypothetical flux distributions from FPP in wild-type and engineered yeast strains, as could be determined using an isotopic tracer.
| Strain | Metabolic Flux | Flux Value (relative units) | Downstream Product |
| Wild Type | FPP to Sterols | 100 | Ergosterol |
| Wild Type | FPP to Ubiquinone | 25 | Coenzyme Q6 |
| Wild Type | FPP to Dolichols | 15 | Dolichol Phosphate (B84403) |
| Engineered | FPP to Sterols | 60 | Ergosterol |
| Engineered | FPP to Target Terpenoid | 150 | e.g., Amorphadiene |
| Engineered | FPP to Ubiquinone | 20 | Coenzyme Q6 |
This table represents hypothetical data to illustrate how flux quantification can reveal metabolic reprogramming in engineered yeast strains. The values indicate the relative rates of conversion of FPP into different products.
This type of subnetwork analysis provides high-resolution flux maps that are essential for identifying metabolic bottlenecks and guiding rational strain design. researchgate.net
Unbiased Flux Inference through Combined Thermodynamic and Isotopic Analysis
A significant challenge in conventional MFA is that the available isotopic data may not be sufficient to uniquely determine all fluxes in a large network. biorxiv.orgbiorxiv.org This can lead to uncertainty and may require making assumptions about reaction reversibility or directionality, which can introduce bias into the results. researchgate.net
To address this, an advanced approach combines iMFA with thermodynamic principles. researchgate.net This method, known as thermodynamics-based metabolic flux analysis (TMFA), integrates thermodynamic constraints into the flux calculation process. nih.govproquest.com The core idea is that the direction of a metabolic reaction is governed by the second law of thermodynamics; a net flux can only occur in a direction that results in a negative change in Gibbs free energy (ΔrG'). oup.com
The integration of thermodynamics provides several advantages:
Reduced Solution Space : By requiring that all calculated fluxes are thermodynamically feasible, the range of possible flux distributions is significantly narrowed, leading to more precise and reliable flux estimates. proquest.com
Elimination of Infeasible Cycles : TMFA can identify and eliminate thermodynamically infeasible reaction loops that can sometimes appear in solutions from conventional MFA. nih.gov
Unbiased Inference : It reduces the need for a priori assumptions about the directionality of reversible reactions. biorxiv.org The thermodynamically constrained model can often infer the direction of flux based on the integration of labeling data, physiological data, and metabolite concentrations. biorxiv.orgresearchgate.net
This combined approach provides a more rigorous and unbiased framework for flux inference, yielding results that are not only consistent with isotopic labeling data but also with fundamental physicochemical laws. nih.govbiorxiv.org
Advanced Research Applications and Future Directions of Farnesyl Pyrophosphate D3 Triammonium Salt
Development of Novel Biochemical Probes and Enzyme Inhibitors Utilizing Deuterated Isoprenoids
The use of deuterated isoprenoids, such as Farnesyl Pyrophosphate-d3 Triammonium Salt, is instrumental in the development of sophisticated biochemical probes and potent enzyme inhibitors. nih.goveuropa.eu These tools are crucial for elucidating enzyme mechanisms and for designing therapeutic agents that target isoprenoid metabolic pathways, which are vital for the growth and metastasis of cancer cells. nih.gov
Stable isotope labeling with deuterium (B1214612) allows for the investigation of reaction kinetics and transition states of enzymes involved in isoprenoid metabolism. nih.govacs.org By measuring kinetic isotope effects (KIEs), researchers can gain insights into the bond-forming and bond-breaking steps within an enzyme's active site. acs.orgacs.org This information is invaluable for understanding the catalytic mechanism of enzymes like farnesyl pyrophosphate synthase (FPPS), a key enzyme in the synthesis of FPP. illinois.eduresearchgate.net
Furthermore, deuterated isoprenoids serve as precursors for the synthesis of novel enzyme inhibitors. By strategically placing deuterium atoms, the metabolic stability of a potential inhibitor can be enhanced, a technique known as the "deuterium effect." nih.govucsb.edu This can lead to drugs with longer half-lives and improved pharmacokinetic profiles. beilstein-journals.orgprinceton.edu For example, inhibitors targeting enzymes in the mevalonate (B85504) pathway, which produces FPP, are of significant interest for cancer therapy. nih.govresearchgate.net
| Application Area | Specific Use of Deuterated Isoprenoids | Research Finding Example |
| Biochemical Probes | Mechanistic studies of prenyltransferase enzymes. | Measurement of δ-secondary kinetic isotope effects to determine transition state structures. nih.gov |
| Photoaffinity labels to identify substrate binding sites. nih.gov | Photoactive analogs of FPP have been used to map the active sites of enzymes like farnesyltransferase. nih.govresearchgate.net | |
| Enzyme Inhibitors | Design of metabolically stabilized inhibitors. | Deuteration of drug candidates can slow down metabolism by cytochrome P450 enzymes. beilstein-journals.org |
| Probing the binding modes of inhibitors. | Structure-based design of novel bisphosphonate inhibitors for human farnesyl pyrophosphate synthase. nih.gov |
Synthetic Biology and Metabolic Engineering with Deuterated Precursors
Synthetic biology and metabolic engineering are rapidly advancing fields that aim to design and construct new biological parts, devices, and systems, or to redesign existing, natural biological systems for useful purposes. nih.gov The use of deuterated precursors like this compound is a powerful strategy in these endeavors, particularly for the production of valuable isoprenoid compounds. rsc.org
Microbial hosts such as Escherichia coli and Saccharomyces cerevisiae are often engineered to produce a wide array of isoprenoids for applications in pharmaceuticals, biofuels, and fragrances. nih.govrsc.org By feeding these engineered microbes with deuterated precursors, researchers can trace the flow of metabolites through the introduced pathways. researchgate.net This allows for the identification of bottlenecks, the quantification of pathway flux, and the optimization of production yields. researchgate.net
The insights gained from these tracer studies are crucial for rational metabolic engineering. dtu.dk For instance, if a particular step in a synthetic pathway is found to be rate-limiting, the corresponding enzyme can be overexpressed or engineered for higher activity. nih.govbu.edu This iterative process of design, building, testing, and learning is at the core of synthetic biology and is greatly facilitated by the use of stable isotope-labeled precursors.
| Engineered Organism | Target Isoprenoid | Role of Deuterated Precursor |
| Escherichia coli | Artemisinin (antimalarial) | Quantify flux through the engineered mevalonate (MVA) or methylerythritol phosphate (B84403) (MEP) pathway. nih.gov |
| Saccharomyces cerevisiae | Taxol (anticancer) | Identify and alleviate metabolic bottlenecks in the biosynthetic pathway. nih.gov |
| Microalgae | Carotenoids (nutraceuticals) | Trace carbon flow and optimize cultivation conditions for enhanced production. dtu.dk |
Discovery and Elucidation of Novel Metabolic Pathways and Enzymatic Transformations
This compound is an invaluable tool for the discovery and detailed elucidation of novel metabolic pathways and enzymatic transformations. jefferson.edu Isotope tracing experiments, where organisms or cell cultures are fed with labeled compounds, allow researchers to follow the metabolic fate of the precursor and identify downstream products. medchemexpress.com This approach can reveal previously unknown metabolic routes and enzymatic reactions.
The analysis of the isotopic labeling patterns in the resulting metabolites, typically by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provides detailed information about the biochemical transformations that have occurred. medchemexpress.com This can help in determining the sequence of reactions in a pathway and the specific mechanisms of the enzymes involved. researchgate.net
For example, the biosynthesis of many complex natural products with unique carbon skeletons originates from FPP. nih.gov By using deuterated FPP, researchers can confirm the origin of the carbon backbone and elucidate the series of cyclization and rearrangement reactions that lead to the final product. nih.gov This knowledge is not only of fundamental scientific interest but can also be applied in synthetic biology to produce novel compounds with desired properties. nih.gov
| Research Objective | Experimental Approach | Expected Outcome |
| Pathway Discovery | Feeding studies with this compound followed by metabolomic analysis. | Identification of new isoprenoid derivatives and their biosynthetic intermediates. |
| Enzyme Mechanism | Incubation of purified enzymes with deuterated substrate and analysis of the product's isotopic pattern. | Determination of the stereochemistry and mechanism of enzymatic reactions. researchgate.net |
| Biosynthetic Elucidation | Isotope labeling experiments in the producing organism. | Confirmation of the biosynthetic origin of complex natural products. nih.gov |
Comparative Studies of Isoprenoid Metabolism Across Diverse Organisms
Isoprenoid metabolism exhibits remarkable diversity across the domains of life. avantiresearch.com While the basic building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl diphosphate (B83284) (DMAPP), are universal, the pathways for their synthesis and their subsequent conversion into a vast array of final products can vary significantly between organisms. uvic.cacsic.es this compound is a key tool for comparative studies aimed at understanding this metabolic diversity.
By using a common labeled precursor in different organisms, researchers can directly compare the flux and branching of metabolic pathways. researchgate.net For instance, plants utilize both the cytosolic mevalonate (MVA) pathway and the plastidial methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis, with complex interactions between them. csic.es Tracer studies with labeled FPP can help to unravel the extent of metabolic crosstalk between these compartments.
Such comparative analyses can provide insights into the evolution of metabolic pathways and the adaptation of organisms to their specific environments. avantiresearch.com Furthermore, understanding the unique aspects of isoprenoid metabolism in pathogenic organisms can aid in the identification of novel drug targets. nih.gov
| Organism Group | Key Feature of Isoprenoid Metabolism | Application of Deuterated FPP |
| Plants | Presence of both MVA and MEP pathways in different cellular compartments. csic.es | Investigate the exchange of isoprenoid precursors between the cytosol and plastids. |
| Bacteria | Utilization of either the MVA or MEP pathway, with some exceptions. nih.gov | Differentiate between the contributions of each pathway to the biosynthesis of essential isoprenoids. |
| Fungi | The MVA pathway is the primary source of isoprenoids. researchgate.net | Quantify the production of specific isoprenoids like sterols, which are targets for antifungal drugs. |
| Animals | The MVA pathway is essential for cholesterol and steroid hormone synthesis. ontosight.ainih.gov | Study the regulation of cholesterol biosynthesis and the effects of drugs like statins. nih.gov |
Q & A
Q. How is Farnesyl Pyrophosphate-d3 Triammonium Salt (FPP-d3) characterized for isotopic purity and structural integrity in experimental setups?
- Methodological Answer: FPP-d3 is validated using high-resolution mass spectrometry (HRMS) to confirm its molecular weight (433.42 g/mol for non-deuterated FPP; 435.4 g/mol for deuterated variants) and isotopic enrichment. Nuclear magnetic resonance (NMR) spectroscopy, particularly P NMR, verifies phosphate group integrity, while H NMR identifies deuterium substitution at specific positions (e.g., C-1 and C-2 methyl groups). LC-MS with reverse-phase chromatography (C18 columns) is used to assess purity (>95%) and distinguish it from non-deuterated analogs .
Q. What protocols are recommended for handling and storing FPP-d3 to ensure stability?
- Methodological Answer: FPP-d3 is hygroscopic and sensitive to enzymatic degradation. Store lyophilized powder at -80°C under inert gas (argon/nitrogen). For working solutions, dissolve in isopropanol:NHOH:water (6:3:1) to prevent hydrolysis. Avoid freeze-thaw cycles; aliquot and store at -20°C for short-term use. Degradation is monitored via TLC (silica gel, methanol:chloroform:acetic acid 5:4:1) to detect free phosphate or farnesol .
Q. How does FPP-d3 differ structurally and functionally from non-deuterated Farnesyl Pyrophosphate (FPP)?
- Methodological Answer: FPP-d3 contains three deuterium atoms at specific methyl groups (e.g., C-1 and C-2 positions), reducing metabolic lability in isotope tracer studies. Functionally, it behaves identically to FPP in enzymatic assays (e.g., protein prenylation or CoQ10 biosynthesis) but allows precise tracking via mass spectrometry. Kinetic isotope effects (KIEs) are negligible in most systems due to non-rate-limiting C-H bond cleavage .
Advanced Research Questions
Q. What experimental strategies mitigate isotopic dilution when using FPP-d3 in metabolic flux analysis?
- Methodological Answer: To minimize dilution by endogenous FPP:
- Use cell lines with silenced FDFT1 (squalene synthase) to block endogenous isoprenoid biosynthesis.
- Supplement media with deuterated mevalonate (MVA-d5) to ensure precursor pool uniformity.
- Quantify intracellular FPP-d3 via LC-MS/MS (MRM transitions m/z 433→79 for phosphate backbone) and normalize to protein content (Bradford assay) .
Q. How can researchers optimize FPP-d3 synthesis to maximize isotopic incorporation in in vitro enzyme assays?
- Methodological Answer: Enzymatic synthesis using recombinant farnesyl pyrophosphate synthase (FPPS) with deuterated isopentenyl pyrophosphate (IPP-d3) and geranyl pyrophosphate (GPP) as substrates. Reaction conditions: 50 mM Tris-HCl (pH 7.4), 2 mM MgCl, 1 mM DTT, 37°C for 2 h. Purify via anion-exchange chromatography (Q Sepharose, gradient elution with 0.1–1.0 M NHHCO). Yield and deuterium incorporation are validated by ESI-MS .
Q. What analytical approaches resolve contradictions in FPP-d3 localization data during subcellular fractionation studies?
- Methodological Answer: Discrepancies arise from nonspecific binding to membranes or isotopic exchange. Use:
- Differential centrifugation with deuterated internal standards (e.g., GGPP-d6) to correct for recovery.
- Click chemistry-based probes (e.g., alkyne-tagged FPP-d3) for fluorescence imaging in live cells.
- Subcellular fractionation coupled to SILAC (stable isotope labeling by amino acids) to distinguish true localization from artifacts .
Q. How do kinetic isotope effects (KIEs) of FPP-d3 impact in vitro enzyme kinetics for prenyltransferases?
- Methodological Answer: KIEs are assessed using stopped-flow kinetics with varying FPP-d3 concentrations. For farnesyltransferase (FTase), ratios are compared between FPP and FPP-d3. Typical results show <10% reduction in due to deuterium’s mass effect on binding, not catalysis. Control experiments use C-labeled FPP to isolate electronic vs. steric effects .
Data Analysis & Troubleshooting
Q. How should researchers interpret unexpected 2^{2}2H-NMR signal splitting in FPP-d3 samples?
- Methodological Answer: Signal splitting indicates partial deuteration or isotopic scrambling. Confirm synthesis purity via HRMS and compare to synthetic standards (e.g., ARCD 0793 for [1,2-D2]-FPP). For scrambling during cell uptake, quench metabolism with liquid N and extract lipids under acidic conditions (0.1% formic acid) to stabilize labile intermediates .
Q. What controls are essential when using FPP-d3 in in vivo tumorigenicity studies to ensure data reproducibility?
- Methodological Answer: Include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
